6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the benzothiazole ring.
Introduction of the Pyridine Group: The pyridine moiety can be attached through an etherification reaction, where the hydroxyl group of the pyridine reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties.
Reduction: Reduction reactions can be performed on the benzothiazole ring, potentially altering its electronic properties.
Substitution: The compound can undergo various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially hydrogenated derivatives.
Scientific Research Applications
6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidine and pyridine moieties can further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but differ in their substituents.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have similar piperidine rings but lack the benzothiazole and pyridine groups.
Pyridine Derivatives: 3-methylpyridine is a simpler analog that lacks the piperidine and benzothiazole components.
Uniqueness
What sets 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole apart is its unique combination of these three moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-3-2-8-21-19(14)25-12-15-6-9-23(10-7-15)20(24)16-4-5-17-18(11-16)26-13-22-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAPPWFLFFEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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